ethyl 1-(3-chloro-4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 1-(3-chloro-4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate is a useful research compound. Its molecular formula is C25H17ClFN3O2 and its molecular weight is 445.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Novel Chemical Entities
Research into ethyl 1-(3-chloro-4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate and related compounds often focuses on exploring novel synthetic pathways and the generation of new chemical entities. For instance, the synthesis of various heterocyclic compounds, such as pyrazolo[4,3-c]quinolines, demonstrates the compound's role as a precursor in the formation of complex molecules with potential biological activities (Markees, 1990; Aleksanyan & Hambardzumyan, 2013). These synthetic endeavors highlight the chemical versatility and potential for further modification of this compound, enabling the creation of diverse molecular architectures.
Optical and Electronic Properties
The structural and optical properties of derivatives of this compound are subjects of study due to their relevance in material sciences. Investigations into thin films of quinoline derivatives reveal insights into their polycrystalline nature, optical absorption, and potential for use in photovoltaic devices (Zeyada, El-Nahass, & El-Shabaan, 2016). This research underscores the importance of these compounds in the development of new materials with specific electronic and optical characteristics, paving the way for their application in organic electronics and energy conversion technologies.
Biological and Pharmacological Potential
The exploration of the biological and pharmacological potentials of quinoline derivatives is a significant area of research. Compounds synthesized from this compound have been evaluated for their antibacterial activities, showcasing the potential of these molecules as novel antimicrobial agents (Nahas & Abdel-Hafez, 2005). Moreover, the investigation into their antioxidant properties highlights the compound's utility in developing therapeutic agents targeting oxidative stress-related pathologies (Tomassoli et al., 2016).
Properties
IUPAC Name |
ethyl 1-(3-chloro-4-fluorophenyl)-3-phenylpyrazolo[4,3-c]quinoline-8-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17ClFN3O2/c1-2-32-25(31)16-8-11-22-18(12-16)24-19(14-28-22)23(15-6-4-3-5-7-15)29-30(24)17-9-10-21(27)20(26)13-17/h3-14H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUFXJOBTIJZCLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC(=C(C=C4)F)Cl)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17ClFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.